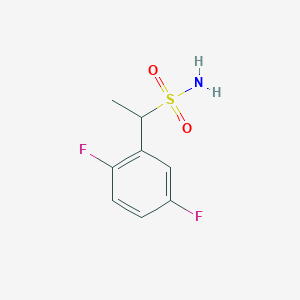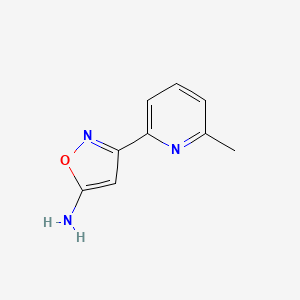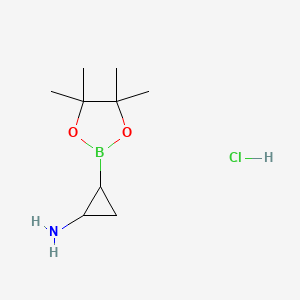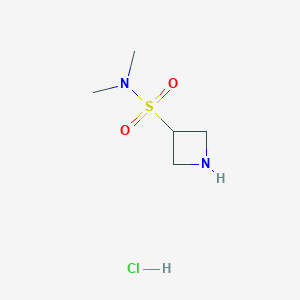
1-(2,5-Difluorophenyl)ethane-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-Difluorophenyl)ethane-1-sulfonamide is an organic compound with the molecular formula C8H9F2NO2S It is characterized by the presence of a sulfonamide group attached to an ethane chain, which is further substituted with two fluorine atoms on the phenyl ring
Méthodes De Préparation
The synthesis of 1-(2,5-Difluorophenyl)ethane-1-sulfonamide can be achieved through several synthetic routes. One common method involves the reaction of 2,5-difluorobenzene with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under reflux conditions to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1-(2,5-Difluorophenyl)ethane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydride and alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of substituted phenyl derivatives.
Applications De Recherche Scientifique
1-(2,5-Difluorophenyl)ethane-1-sulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced composites.
Mécanisme D'action
The mechanism of action of 1-(2,5-Difluorophenyl)ethane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways, leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-(2,5-Difluorophenyl)ethane-1-sulfonamide can be compared with other similar compounds, such as:
1-(2,4-Difluorophenyl)ethane-1-sulfonamide: This compound has fluorine atoms at different positions on the phenyl ring, which can lead to differences in reactivity and biological activity.
1-(3,5-Difluorophenyl)ethane-1-sulfonamide: Similar to the above, the position of the fluorine atoms affects the compound’s properties.
1-(2,6-Difluorophenyl)ethane-1-sulfonamide: Another isomer with distinct chemical and biological characteristics.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.
Propriétés
Formule moléculaire |
C8H9F2NO2S |
|---|---|
Poids moléculaire |
221.23 g/mol |
Nom IUPAC |
1-(2,5-difluorophenyl)ethanesulfonamide |
InChI |
InChI=1S/C8H9F2NO2S/c1-5(14(11,12)13)7-4-6(9)2-3-8(7)10/h2-5H,1H3,(H2,11,12,13) |
Clé InChI |
PQVYJZOHEZFXHG-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=C(C=CC(=C1)F)F)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-Amino-3-(3-hydroxypropyl)benzo[d]oxazol-2(3h)-one](/img/structure/B13529234.png)
![Rac-[(1r,2r)-2-tert-butylcyclopropyl]methanol](/img/structure/B13529241.png)





![3-[(Oxolan-3-yl)methyl]azetidine](/img/structure/B13529282.png)

![4-Methyl-1-oxaspiro[2.5]octane](/img/structure/B13529293.png)
